![molecular formula C12H16N2 B2672919 [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287273-92-9](/img/structure/B2672919.png)
[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
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Description
This compound is a hydrazine derivative with a bicyclic structure and a methylphenyl group. Hydrazines are a class of organic compounds with the formula R2N-NR2, where R can be a variety of side groups. They are often used in rocket propellants and in the synthesis of pharmaceuticals . The bicyclic structure and the methylphenyl group suggest that this compound could have unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, consists of a bicyclo[1.1.1]pentane (a highly strained three-membered ring) substituted with a hydrazine and a 4-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the highly strained bicyclic ring could make the compound reactive. The hydrazine group could contribute to its polarity, solubility, and reactivity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-2-4-10(5-3-9)11-6-12(7-11,8-11)14-13/h2-5,14H,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSFLMJGWSLEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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